

Indocyanine Green Versus Bromosulphthalein for Liver Blood Flow Assessment: A Comparative Guide

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Compound of Interest

Compound Name: Sulfobromophthalein

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For researchers, scientists, and drug development professionals, the accurate assessment of liver blood flow is critical in preclinical and clinical studies. This guide provides an objective comparison of two commonly used indicators, Indocyanine Green (ICG) and Bromosulphthalein (BSP), supported by experimental data and detailed methodologies.

Indocyanine Green (ICG) has emerged as a more reliable and widely used indicator of liver blood flow and function compared to Bromosulphthalein (BSP). The primary reasons for this shift include ICG's favorable safety profile, its exclusive and unchanged excretion by the liver, and the availability of non-invasive measurement techniques.^{[1][2][3][4]} In contrast, BSP is associated with a higher incidence of adverse reactions and its hepatic detoxification involves conjugation with glutathione, a process that can be influenced by various physiological and pathological conditions, potentially confounding the assessment of blood flow.^{[5][6][7]}

Comparative Analysis of Performance

Experimental data consistently demonstrates differences in the pharmacokinetic profiles of ICG and BSP, which directly impact their utility in measuring liver blood flow. Studies in canine models have shown that BSP has a significantly shorter half-life and a higher clearance rate compared to ICG.^[8] For instance, the half-life for BSP was 4.2 +/- 0.8 minutes, while for ICG it ranged from 8.4 to 9.0 minutes depending on the dose.^[8] Consequently, the 30-minute retention of ICG was significantly higher than that of BSP.^[8]

In sheep, while the hepatic uptake of both dyes was similar, the biliary excretion rate of ICG was significantly lower and its reflux from the liver back into the plasma was higher than that of BSP.[9] This resulted in a lower plasma clearance for ICG compared to BSP.[9] These findings suggest that while both dyes are cleared by the liver, their distinct handling by hepatocytes can lead to different estimations of liver function and blood flow.

A study directly comparing the two in patients with hepatocellular disorders found a significant correlation between the plasma disappearance rates of BSP (KBSP) and ICG (KICG).[10] However, discrepancies were noted in patients with active chronic hepatitis and active liver cirrhosis, where KBSP was lower than KICG, suggesting that hepatocellular inflammatory changes may differentially affect the clearance of these two substances.[10]

The reliability of ICG clearance as a measure of liver function has been validated in various clinical settings, including major liver surgery and transplantation.[1][11] Key parameters derived from ICG clearance, such as the plasma disappearance rate (PDR) and the retention rate at 15 minutes (R15), are now routinely used to assess liver functional reserve.[1][3][4] Normal values for ICG R15 are typically less than 10%.[1][12]

Data Summary

Parameter	Indocyanine Green (ICG)	Bromosulphthalein (BSP)	Species	Reference
Half-life (minutes)	8.4 ± 1.9 to 9.0 ± 2.0	4.2 ± 0.8	Dog	[8]
Disappearance Rate (%/minute)	8.1 ± 1.7 to 8.7 ± 2.2	17.0 ± 3.2	Dog	[8]
Clearance (ml/min/kg)	3.7 ± 0.7 to 3.9 ± 0.7	15.4 ± 6.2	Dog	[8]
30-minute Retention (%)	11.4 ± 3.0 to 14.7 ± 5.0	1.9 ± 1.1	Dog	[8]
Plasma Clearance (ml min-1)	435 ± 228.6	626 ± 291.9	Sheep	[9]
30-minute Retention	Significantly higher than BSP	Significantly lower than ICG	Sheep	[9]

Experimental Protocols

Indocyanine Green (ICG) Clearance Test

The ICG clearance test is a dynamic assessment of liver function.[1] It is a simple, reproducible, and often non-invasive procedure.[3]

Methodology:

- Preparation: A dose of 25mg of ICG is dissolved in 20ml of distilled water immediately before injection.[3] The injected amount is based on the patient's body weight, typically 0.25 mg/kg. [3]
- Administration: The ICG solution is administered as an intravenous bolus.[2][13]
- Measurement:

- Invasive Method: Serial blood samples are collected at specific time points (e.g., 5, 10, 15, and 20 minutes) after injection.[4][11] The concentration of ICG in the plasma is then determined spectrophotometrically.
- Non-Invasive Method (Pulse Spectrophotometry): A probe is attached to the patient's finger to continuously monitor the optical absorption of ICG in the blood in real-time.[11] This method is machine-dependent and calculates the clearance parameters automatically.[11]
- Data Analysis: The key parameters calculated are the plasma disappearance rate (PDR), expressed as %/min, and the retention rate at 15 minutes (R15), expressed as a percentage. [1][3]

Bromosulphthalein (BSP) Clearance Test

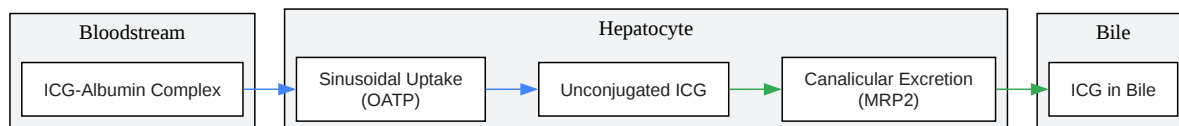
The BSP test evaluates the liver's excretory capacity by measuring the rate of removal of the dye from the bloodstream.[5][6]

Methodology:

- Preparation and Administration: A standard dose of 5 mg of BSP per kg of body weight is injected intravenously.[6][7]
- Measurement: A venous blood sample is collected after a predetermined time, typically 45 minutes after injection.[6][7]
- Data Analysis: The amount of BSP remaining in the blood is determined. In healthy individuals, less than 5% of the dye should remain in the blood after 45 minutes.[7]

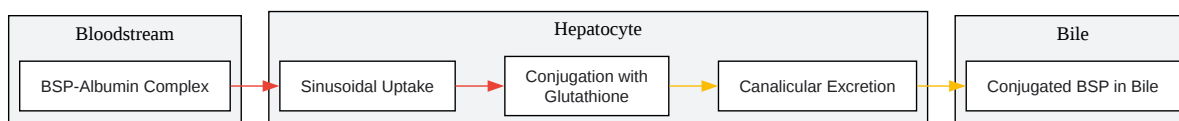
Physiological Pathways and Experimental Workflows

The following diagrams illustrate the hepatic handling of ICG and BSP and the respective experimental workflows.



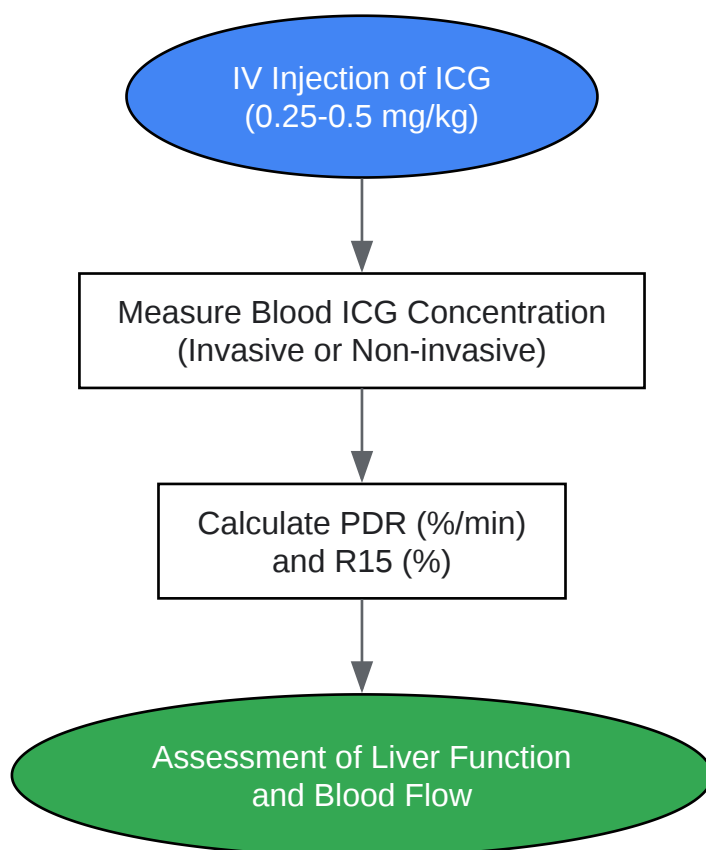
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Figure 1. Hepatic processing of Indocyanine Green (ICG).



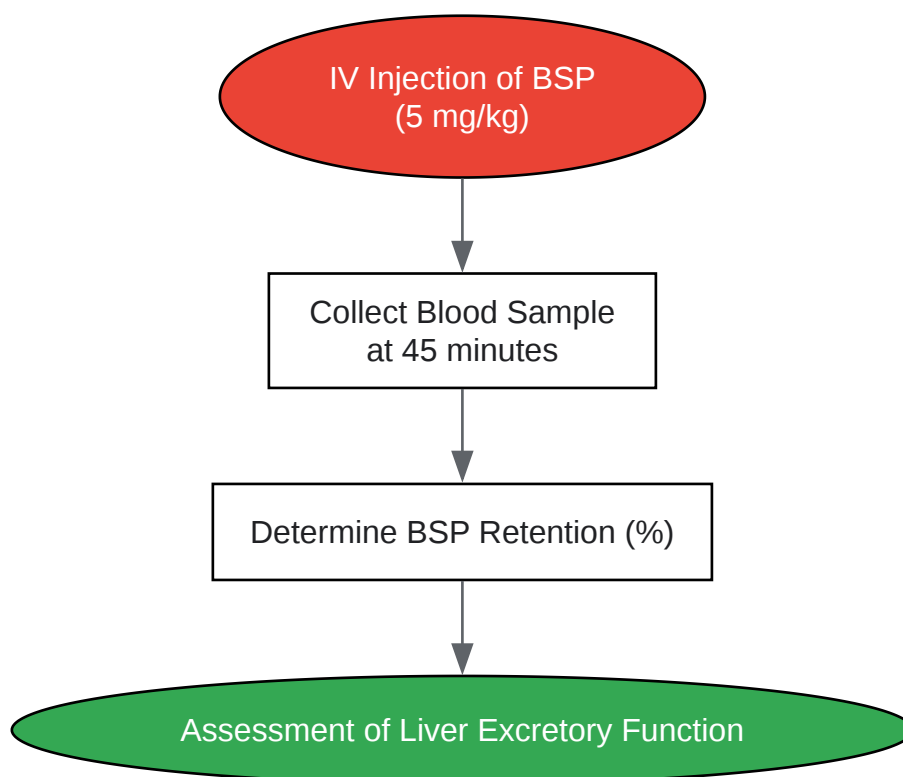
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Figure 2. Hepatic processing of Bromosulphthalein (BSP).



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Figure 3. Experimental workflow for the ICG clearance test.



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Figure 4. Experimental workflow for the BSP clearance test.

Conclusion

While both Indocyanine Green and Bromosulphthalein can be used to assess liver function, ICG is now widely considered the more reliable indicator for several key reasons. Its sole and unchanged excretion by the liver provides a more direct measure of hepatic function and blood flow.[1][2] Furthermore, the development of non-invasive measurement techniques has significantly improved its clinical utility and safety profile.[3][11] In contrast, the hepatic metabolism of BSP through conjugation can be influenced by factors other than blood flow, and the test is more invasive. For researchers and clinicians seeking a precise and reliable dynamic assessment of liver function, the ICG clearance test is the current standard.

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